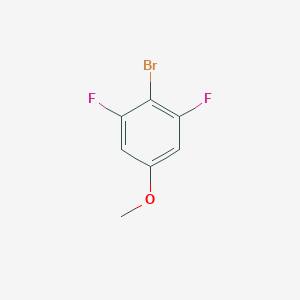

4-Bromo-3,5-difluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJMNTXYFBBTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369315 | |

| Record name | 4-Bromo-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-61-0 | |

| Record name | 2-Bromo-1,3-difluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3,5 Difluoroanisole and Analogs

Direct Halogenation Strategies for Regioselective Bromination

The direct bromination of an aromatic ring is a fundamental transformation in organic synthesis. In the context of producing 4-Bromo-3,5-difluoroanisole, the key challenge lies in achieving high regioselectivity, directing the bromine atom to the desired C4 position of the 3,5-difluoroanisole (B31663) starting material. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atoms exert competing directing effects on the aromatic ring, influencing the position of electrophilic attack.

Research has shown that the bromination of activated aromatic compounds can be effectively controlled. For instance, the use of N-bromosuccinimide (NBS) in the presence of tetrabutylammonium (B224687) bromide (TBAB) has been reported as a mild and highly regioselective method for the para-monobromination of activated aromatics like phenols and anilines. organic-chemistry.org This approach often avoids the formation of di- or tri-brominated byproducts. organic-chemistry.org Similarly, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid exclusively yields the 2,4-dibromo derivative, highlighting the influence of solvent and substrate structure on regioselectivity. nih.gov

For substrates with multiple activating or deactivating groups, predicting the outcome of direct bromination can be complex. The reaction of 5,6-difluoroindan-1-one with bromine in acetic acid results in α-monobromination, while using potassium hydroxide (B78521) leads to α,α-dibromination. nih.gov These examples underscore the critical role of reaction conditions in directing the regiochemical outcome of bromination reactions.

| Starting Material | Reagent | Conditions | Product | Yield |

| 3,5-Difluoroanisole | Br₂/FeBr₃ | - | This compound | - |

| Activated Aromatics | NBS/TBAB | Mild | para-Monobrominated product | High |

| 5,6-Dimethoxyindan-1-one | Br₂/Acetic Acid | Room Temperature | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% nih.gov |

| 5,6-Difluoroindan-1-one | Br₂/Acetic Acid | - | 2-Bromo-5,6-difluoroindan-1-one | 65% nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Anisole (B1667542) Formation

Nucleophilic aromatic substitution (SNAr) presents an alternative and powerful strategy for the synthesis of anisole derivatives, including this compound. This reaction involves the attack of a nucleophile, such as methoxide (B1231860), on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com

A plausible synthetic route to this compound via SNAr would involve the reaction of 1-bromo-2,4,6-trifluorobenzene (B1265865) with sodium methoxide. pearson.com In this case, the fluorine atom at the C1 position would be the leaving group, and the two fluorine atoms at the C2 and C6 positions, along with the bromine at the C4 position, would activate the ring for nucleophilic attack by the methoxide ion. The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex. scribd.com

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of bond strengths but is explained by the rate-determining step typically being the initial nucleophilic addition. masterorganicchemistry.com The high electronegativity of fluorine stabilizes the intermediate carbanion, accelerating the reaction. masterorganicchemistry.com

| Substrate | Nucleophile | Conditions | Product |

| 1-Bromo-2,4,6-trifluorobenzene | Sodium Methoxide | - | This compound |

| 2,4-Dinitrofluorobenzene | Amines | Mild alkaline | N-Aryl amine |

| 1-Bromo-2,4-difluoro-3-nitrobenzene | NaOMe in DMF | 80°C | 1-Bromo-2,4-difluoro-3-methoxynitrobenzene |

Advanced Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering mild and efficient alternatives to traditional methods.

Palladium-Catalyzed C-O Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been extended to the formation of C-O bonds for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This methodology allows for the coupling of aryl halides or triflates with alcohols in the presence of a palladium catalyst and a suitable ligand. researchgate.net The development of various generations of catalyst systems has significantly expanded the scope and functional group tolerance of this reaction. wikipedia.org

For the synthesis of this compound, this approach could involve the coupling of 1,4-dibromo-3,5-difluorobenzene with methanol, catalyzed by a palladium complex. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.net These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net

| Aryl Halide | Alcohol | Catalyst System | Product |

| 1,4-Dibromo-3,5-difluorobenzene | Methanol | Pd catalyst / Ligand | This compound |

| Aryl Halides | Alcohols | Pd(II) / di-tert-butylphosphinobiaryl ligands | Oxygen heterocycles researchgate.net |

| 4-Chloroanisole | KOH | Pd catalyst / L5 ligand | 4-Methoxyphenol acs.org |

Copper-Mediated O-Arylation Protocols

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers from aryl halides and alcohols or phenols. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

The synthesis of this compound via a copper-mediated O-arylation could involve the reaction of 1,4-dibromo-3,5-difluorobenzene with sodium methoxide, catalyzed by a copper(I) species. The reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl. mdpi.com The introduction of ligands such as diamines or picolinic acid can significantly improve the efficiency and substrate scope of the reaction. nih.gov

| Aryl Halide | Nucleophile | Catalyst System | Product |

| 1,4-Dibromo-3,5-difluorobenzene | Sodium Methoxide | Cu(I) catalyst | This compound |

| Aryl Halides | Phenols | CuO-NPs / Base | Diaryl ethers mdpi.com |

| 3- and 4-Aminophenols | Aryl Halides | CuI / Picolinic acid or CyDMEDA | O-Arylated aminophenols nih.gov |

Multi-Step Synthesis and Process Optimization for this compound Production

The industrial production of this compound often relies on multi-step synthetic routes that are optimized for yield, purity, and cost-effectiveness. A common strategy involves the synthesis of a key intermediate, such as 3,5-difluoroaniline (B1215098), which is then further functionalized.

Another approach starts with the bromination of 3,5-difluoroaniline in acetic acid to produce 4-bromo-3,5-difluoroaniline (B1271886). This can then be converted to the target anisole through a diazotization reaction followed by treatment with methanol.

Process optimization focuses on maximizing yield and purity at each step while minimizing costs and environmental impact. This includes careful selection of reagents, solvents, and reaction conditions, as well as efficient purification methods.

| Step | Starting Material | Reagents/Conditions | Product | Yield | Purity |

| 1 | 2,4-Difluoroaniline | Bromine, Hydrochloric acid | 2-Bromo-4,6-difluoroaniline | 99.5% google.com | >99% google.com |

| 2 | 2-Bromo-4,6-difluoroaniline | Sodium nitrite, Isopropyl alcohol, Cuprous oxide | 1-Bromo-3,5-difluorobenzene | 95% google.com | >98% google.com |

| 3 | 1-Bromo-3,5-difluorobenzene | Aqueous ammonia, Cuprous oxide | 3,5-Difluoroaniline | 87% google.com | >95% google.com |

| 4 | 3,5-Difluoroaniline | NaNO₂, HBr, CuBr | 1-Bromo-3,5-difluorobenzene | High google.com | - |

Exploration of Novel Catalytic Systems in Anisole Synthesis

The development of novel catalytic systems continues to be a major focus in organic synthesis, aiming for higher efficiency, selectivity, and sustainability. In the context of anisole synthesis, several innovative approaches are being explored.

Zeolite catalysts have shown promise in Friedel-Crafts acylation reactions of anisole, offering high selectivity and reusability. researchgate.netscirp.org For instance, mordenite (B1173385) zeolite has been used for the acylation of anisole with acetic anhydride, demonstrating quantitative conversion and high selectivity for the 4-methoxyacetophenone product. scirp.org While not directly applied to this compound synthesis, these findings highlight the potential of heterogeneous catalysts in related transformations.

Rhodium-catalyzed oxidative alkenylation of anisole has been reported, demonstrating control over regioselectivity. acs.org This type of C-H activation and functionalization represents a powerful strategy for the direct elaboration of anisole derivatives.

Furthermore, the development of novel ligands for palladium and copper catalysts continues to push the boundaries of cross-coupling reactions, enabling the use of more challenging substrates and milder reaction conditions. researchgate.netnih.govtandfonline.com These advancements could lead to more efficient and sustainable routes for the synthesis of this compound and its analogs in the future.

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Mordenite Zeolite | Friedel-Crafts Acylation | Anisole | Quantitative conversion, >99% selectivity for 4-methoxyacetophenone scirp.org |

| [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Oxidative Alkenylation | Anisole | Controllable o/m/p regioselectivity acs.org |

| MoOCl₄-based catalysts | Polymerization | Substituted Acetylenes | Achieves living polymerization tandfonline.com |

| Pd/SPO-preligands | Kumada–Corriu cross-coupling | Aryl halides | Stable and efficient catalysis beilstein-journals.org |

Reactivity and Mechanistic Studies of 4 Bromo 3,5 Difluoroanisole

Electrophilic Activation and Substitution Patterns

Electrophilic aromatic substitution on the 4-bromo-3,5-difluoroanisole ring is challenging due to the strong deactivating effects of the two fluorine atoms and the bromine atom. The methoxy (B1213986) group, being the only activating group, directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the bromine atom. The two ortho positions (C2 and C6) are sterically unhindered and are the most likely sites for substitution.

The combined inductive effect of the halogens makes the ring significantly less nucleophilic than anisole (B1667542) itself, requiring more forcing conditions for electrophilic substitution to occur. For instance, studies on the electrophilic substitution of dihaloacetanilides, which have similar electronic properties, show that the substitution patterns are a result of a complex balance between steric and electronic effects. researchgate.net In the case of this compound, electrophilic attack is predicted to occur at the C2 and C6 positions, which are activated by the methoxy group and are meta to the deactivating fluorine atoms.

Nucleophilic Displacement Reactions at the Bromine and Fluorine Centers

The electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr). juniperpublishers.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In this molecule, the two fluorine atoms are particularly good leaving groups for SNAr reactions, a counterintuitive fact given the strength of the C-F bond. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the stabilized carbanion, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine is very effective at stabilizing the intermediate anion, making it a better leaving group than bromine or chlorine in this specific mechanism. nptel.ac.in Therefore, under strong nucleophilic conditions, displacement of one or both fluorine atoms is a plausible reaction pathway. The bromine atom, being less electronegative, is a poorer leaving group in a classical SNAr mechanism. Its displacement would more likely occur through other pathways, such as those involving organometallic intermediates.

Cross-Coupling Reactivity of Aryl Halides

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity is centered on the carbon-bromine bond, which is significantly more susceptible to oxidative addition by low-valent transition metals (like palladium(0)) than the much stronger carbon-fluorine bonds. worktribe.comresearchgate.net

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions. nih.gov For this compound, the reaction would selectively occur at the C-Br bond. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoborane and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction tolerates a wide variety of functional groups and reaction conditions can be tuned with different palladium catalysts, ligands, and bases. nih.gov

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | Good | nih.gov |

| Pd-bpydc-La | K₂CO₃ | Aqueous Medium | 70 | High (up to 97%) | researchgate.net |

This table represents typical conditions for Suzuki-Miyaura reactions of aryl bromides and is illustrative for this compound.

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound proceeds via selective activation of the C-Br bond. libretexts.org The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl, making aryl bromides common and effective substrates. wikipedia.org Copper-free Sonogashira protocols have also been developed, often requiring specific ligands to facilitate the catalytic cycle. nih.gov

| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 | Good to Excellent | wikipedia.orgorganic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp - 60 | High (up to 92%) | nih.gov |

| Pd(OAc)₂ / XPhos | None (Cu-free) | K₃PO₄ | Dioxane | 100 | Good | researchgate.net |

This table represents typical conditions for Sonogashira reactions of aryl bromides and is illustrative for this compound.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas or a CO surrogate. uni-rostock.de When performed in the presence of a nucleophile like an alcohol or an amine, esters or amides can be synthesized directly. The aminocarbonylation of aryl halides is a powerful method for amide synthesis. nih.gov This transformation on this compound would selectively functionalize the C-Br position to produce the corresponding benzoyl derivative (e.g., an ester or amide). The reaction mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by CO insertion into the palladium-carbon bond, and finally nucleophilic attack on the acyl-palladium intermediate. google.comresearchgate.net

| Catalyst | CO Source | Nucleophile | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂/dppf | CO gas (1 atm) | Morpholine | DBU | Toluene | 100 | nih.gov |

| Co₂(CO)₈ | CO gas (2 atm) | Various Amines | - | Dioxane | Room Temp (Visible Light) | researchgate.net |

| Pd(dba)₂/dppf | Mo(CO)₆ | Aniline (B41778) | K₂CO₃ | Dioxane | 120 | google.com |

This table represents typical conditions for carbonylative coupling of aryl bromides and is illustrative for this compound.

C-Br and C-F Bond Activation Mechanisms

The selective functionalization of this compound in cross-coupling reactions is governed by the profound difference in bond strength and reactivity between the C-Br and C-F bonds. The C(sp²)-Br bond dissociation energy is significantly lower than that of the C(sp²)-F bond, making it much more susceptible to cleavage.

In palladium-catalyzed cross-coupling reactions, the key initial step is the oxidative addition of the aryl-halogen bond to the Pd(0) center. The activation barrier for this process decreases substantially when moving from F to Cl to Br to I. ru.nl Quantum chemical studies show that this trend is due to both a weaker C-X bond and a more stabilizing electrostatic interaction between the palladium catalyst and the larger, more polarizable halogen atoms. ru.nl Consequently, oxidative addition to the C-Br bond of this compound is kinetically and thermodynamically favored over addition to the C-F bonds. This difference allows for highly selective C-Br functionalization, leaving the C-F bonds intact. researchgate.netnih.gov

The mechanism of oxidative addition itself can vary. It can proceed via a concerted, non-polar, three-centered transition state or through a more polarized, SNAr-like pathway, depending on the electronic properties of the substrate and the ligands on the palladium. rsc.orgchemrxiv.org For electron-deficient systems, an SNAr-type oxidative addition may be favored. worktribe.com

Activation of the C-F bond is significantly more challenging and typically requires harsh reaction conditions or specially designed catalytic systems. worktribe.com While direct oxidative addition of Pd(0) into an aryl C-F bond is difficult, functionalization can sometimes be achieved through alternative mechanisms, such as a palladium-catalyzed SNAr-type process where the metal complex acts as the nucleophile, particularly when the ring is highly electron-deficient and contains activating groups for nucleophilic attack. worktribe.comnih.gov

Radical Pathways in this compound Transformations

As of the current body of scientific literature, specific studies detailing the radical pathways in the transformations of this compound are not extensively documented. However, based on the known reactivity of analogous brominated and fluorinated aromatic compounds, potential radical-mediated reactions can be inferred. The primary site for radical initiation in this compound is expected to be the carbon-bromine (C-Br) bond, which is generally weaker than the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds on the aromatic ring, as well as the bonds within the methoxy group.

Homolytic cleavage of the C-Br bond can be initiated by ultraviolet (UV) light or the presence of radical initiators. This cleavage would lead to the formation of a 3,5-difluoroanisole (B31663) radical and a bromine radical. This pathway is a common initial step in the radical reactions of bromoaromatic compounds. For instance, studies on the photolysis of other brominated phenols have demonstrated the fission of the C-Br bond upon UV irradiation. researchgate.net

Once formed, the 3,5-difluoroanisole radical could participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another organic molecule to form 1,3-difluoroanisole.

Coupling Reactions: The radical could couple with other radicals present in the reaction mixture. For example, self-coupling of two 3,5-difluoroanisole radicals could potentially form substituted biphenyls, though this is often a minor pathway.

Addition to Unsaturated Systems: The aryl radical could add to double or triple bonds, initiating polymerization or other addition reactions.

It is also conceivable that under specific conditions, radical reactions could be initiated at other positions, although this is less likely. For example, at very high temperatures, C-H bond cleavage on the methyl group of the anisole moiety could occur, leading to a benzylic-type radical. However, the lability of the C-Br bond makes it the most probable site for radical initiation under typical radical-promoting conditions.

While detailed mechanistic studies on this compound are lacking, the behavior of similar compounds in radical reactions provides a foundational understanding of its potential transformations. Research on the radical polymerization of acrylamide (B121943) derivatives, including those containing bromo-difluoro-phenyl moieties, indicates that such structures can be incorporated into polymer chains via radical processes. researchgate.net This suggests that the 3,5-difluoroanisole radical, if formed, would be a reactive intermediate capable of engaging in various propagation steps.

Non-Isothermal Kinetic Analysis of Thermal Decomposition of Derivatives

The thermal stability and decomposition kinetics of derivatives of this compound are crucial for understanding their behavior at elevated temperatures, particularly for applications in materials science. A notable example is the non-isothermal kinetic analysis of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a derivative synthesized from 4-bromo-3,5-difluoroaniline (B1271886).

Studies employing thermogravimetric (TG) and differential scanning calorimetry (DSC) techniques under a non-isothermal linear regime have elucidated the thermal decomposition mechanism and kinetic parameters of this derivative. The analysis of the kinetic data is often performed using various established models, including the Achar, Coats-Redfern, Kissinger, Flynn-Wall-Ozawa, and Starink equations. researchgate.net

For N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, it has been determined that the thermal decomposition process is primarily controlled by a chemical reaction mechanism designated as F3. researchgate.net This model corresponds to a third-order reaction. The key kinetic parameters for this decomposition have been calculated and are presented in the table below. researchgate.net

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Apparent Activation Energy (E) | 240.01 | kJ·mol⁻¹ |

| Pre-exponential Factor (A) | 2.34 x 10²³ | s⁻¹ |

| Reaction Mechanism Model | F3 (Third-order) | - |

The high value of the apparent activation energy suggests a significant energy barrier for the thermal decomposition of this derivative, indicating a relatively high thermal stability. The pre-exponential factor, which is related to the frequency of collisions in a favorable orientation, is also notably high. These parameters are essential for predicting the material's lifetime and behavior under various thermal conditions.

Derivatization and Functionalization of 4 Bromo 3,5 Difluoroanisole

Synthesis of Fluoro-Brominated Aromatic Building Blocks

4-Bromo-3,5-difluoroanisole itself is a valuable fluoro-brominated aromatic building block. Its synthesis and the synthesis of related structures often start from more readily available precursors. For instance, the bromination of 3,5-difluorophenol (B1294556) can selectively produce 4-bromo-3,5-difluorophenol, which can then be methylated to yield this compound. google.com The bromination reaction is often carried out using reagents like potassium bromide in the presence of an oxidizing agent.

Another approach involves the derivatization of aniline (B41778) precursors. For example, 4-bromo-3,5-difluoroaniline (B1271886) can be synthesized and subsequently modified. bldpharm.comnih.gov These building blocks are crucial intermediates in the synthesis of more complex molecules, including those with applications in materials science and medicinal chemistry. smolecule.com

Functional Group Interconversions (FGIs) at the Aryl Bromide Position

The bromine atom on the this compound ring is a key site for functional group interconversions (FGIs). This halogen provides a handle for introducing a wide array of other functional groups through various cross-coupling reactions.

One of the most common transformations is the conversion of the aryl bromide to an aryl nitrile. This can be achieved through a cyanation reaction, often using copper(I) cyanide at elevated temperatures. google.com This transformation is valuable for the synthesis of liquid crystals and other functional materials. google.com

Furthermore, the bromine atom can be replaced through catalytic processes. For example, reductive dehalogenation can replace the bromine with a hydrogen atom, a process that can be catalyzed by palladium on carbon (Pd/C) in the presence of a hydrogen source. google.com This allows for the selective removal of the bromine atom when desired.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Cyanation | Copper(I) cyanide, 150-170 °C | Aryl nitrile | google.com |

| Reductive Dehalogenation | H₂, Pd/C, base | Aryl hydride | google.com |

Introduction of Nitrogen-Containing Moieties (e.g., Amidation, Amination)

The aromatic ring of this compound can be functionalized with nitrogen-containing groups, which is a critical step in the synthesis of many biologically active compounds and polymers. researchgate.netchemicalbook.com

One method involves the initial conversion of this compound to its corresponding aniline derivative, 4-bromo-3,5-difluoroaniline. bldpharm.comnih.gov This aniline can then undergo further reactions. For instance, it can be acylated with acryloyl chloride in the presence of a base like triethylamine (B128534) to form N-(4-bromo-3,5-difluorophenyl)acrylamide. researchgate.netresearchgate.net This monomer can then be used in polymerization reactions.

Direct amination of the bromo-substituted ring is also a viable strategy. The amination of similar bromo-fluoroaromatic compounds has been shown to proceed under pressure and at elevated temperatures, often with a copper catalyst. google.com These nitrogen-containing derivatives are valuable intermediates for pharmaceuticals and other specialty chemicals. chemicalbook.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-3,5-difluoroaniline | Acryloyl chloride, triethylamine | N-(4-bromo-3,5-difluorophenyl)acrylamide | researchgate.netresearchgate.net |

| 1-Bromo-3,5-difluorobenzene | Aqueous ammonia, cuprous oxide | 3,5-Difluoroaniline (B1215098) | google.com |

Construction of Complex Organic Architectures through Sequential Reactions

The true utility of this compound is realized in its use in multi-step syntheses to build complex organic molecules. The sequential functionalization of its different reactive sites allows for the controlled and predictable assembly of intricate structures.

For example, the bromine atom can be used as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Following this, the methoxy (B1213986) group can be cleaved to reveal a phenol, which can then undergo further derivatization. This stepwise approach is fundamental in the synthesis of targeted molecules with specific functionalities.

The synthesis of difluorophenacyl analogs, which act as inhibitors of cyclin-dependent kinases, utilizes this compound as a starting material. chemicalbook.com Similarly, it is a precursor for aminopyridine N-oxides that selectively inhibit p38 MAP kinase. chemicalbook.com These examples underscore the importance of this building block in medicinal chemistry.

Synthesis of Polymeric and Oligomeric Structures from this compound Monomers

Fluorinated polymers possess unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net this compound and its derivatives are valuable monomers for the synthesis of such polymers.

As previously mentioned, the conversion of 4-bromo-3,5-difluoroaniline to N-(4-bromo-3,5-difluorophenyl)acrylamide provides a monomer that can be polymerized to create fluorine-containing polyacrylamides. researchgate.net These polymers have potential applications in various fields due to their enhanced properties imparted by the fluorine atoms. While direct polymerization of this compound is less common, its derivatives are key components in creating advanced polymeric materials. The bromo-organic compounds play a significant role as intermediates in the production of polymers, agrochemicals, and pharmaceuticals. sci-hub.se

Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-3,5-difluoroanisole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, two distinct proton signals are expected: one for the methoxy (B1213986) group protons and another for the aromatic protons.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet. Being attached to an oxygen atom, this signal will appear in the downfield region typical for such groups, anticipated around δ 3.8-4.0 ppm.

Aromatic Protons (Ar-H): The two equivalent aromatic protons are situated between two fluorine atoms and adjacent to a carbon bearing a methoxy group. These protons will appear as a single signal. Due to the electronegativity of the neighboring fluorine atoms, this signal is expected to be shifted downfield. Furthermore, it will exhibit coupling to the two adjacent fluorine atoms, resulting in a triplet multiplicity (due to coupling with two equivalent spin-½ fluorine nuclei). This triplet is predicted to appear in the range of δ 6.7-7.0 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~6.8 | Triplet | 2H | Ar-H (H-2, H-6) |

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, five distinct carbon signals are anticipated. The chemical shifts are influenced by the attached substituents, and carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the signals for the fluorine-bearing and adjacent carbons.

Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon, typically appearing around δ 55-60 ppm.

Aromatic Carbons:

C-1 (C-OCH₃): This carbon is expected to be significantly downfield due to the attached oxygen, likely around δ 155-160 ppm.

C-2/C-6 (C-H): These equivalent carbons will show a signal influenced by the adjacent fluorine atoms, predicted in the region of δ 100-110 ppm. The signal will likely appear as a doublet of doublets due to coupling with both fluorine and the attached proton.

C-3/C-5 (C-F): These carbons are directly bonded to fluorine, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. The signal is expected to be a doublet in the δ 160-165 ppm range.

C-4 (C-Br): The carbon attached to bromine is expected to appear in the δ 95-105 ppm region. Its signal may be split by the two meta-fluorine atoms.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F coupling) | Assignment |

| ~58 | Singlet | -OCH₃ |

| ~100 | Triplet (meta C-F coupling) | C-4 |

| ~105 | Doublet (ortho C-F coupling) | C-2 / C-6 |

| ~158 | Singlet | C-1 |

| ~163 | Doublet (¹JCF) | C-3 / C-5 |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in a molecule. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. This signal is expected to be split into a triplet by the two ortho-protons (H-2 and H-6).

Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -105 to -115 | Triplet | F-3 / F-5 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group is expected around 2950-2850 cm⁻¹.

C=C Aromatic Ring Stretching: Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring usually appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Ether Stretching: The characteristic C-O stretching of the anisole (B1667542) moiety will produce a strong absorption band. The aryl-alkyl ether asymmetric stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch is located around 1075-1020 cm⁻¹.

C-F and C-Br Vibrations: The carbon-halogen bonds also have characteristic stretching frequencies. The C-F stretch for aromatic fluorides gives a strong band in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration appears at lower frequencies, typically in the 650-500 cm⁻¹ region.

Predicted FT-IR / FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1450 | Aromatic C=C Ring Stretch |

| 1275-1200 | Asymmetric C-O-C Stretch |

| 1300-1100 | C-F Stretch |

| 1075-1020 | Symmetric C-O-C Stretch |

| 650-500 | C-Br Stretch |

Mass Spectrometry (MS and LC-MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₇H₅BrF₂O, with a monoisotopic mass of approximately 221.95 Da. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 corresponding to the molecule with ⁸¹Br.

Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (-•CH₃): [M - 15]⁺

Loss of a bromo radical (-•Br): [M - 79/81]⁺

Loss of a formyl radical (-•CHO): [M - 29]⁺

Loss of carbon monoxide (-CO): [M - 28]⁺

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of components in a mixture before their introduction into the mass spectrometer, enabling the analysis of individual components and the assessment of sample purity.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 222 / 224 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |

| 207 / 209 | [M - CH₃]⁺ |

| 143 | [M - Br]⁺ |

| 194 / 196 | [M - CO]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of a synthesized compound and to monitor the progress of a chemical reaction.

For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A common mobile phase would be a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the aromatic ring of the analyte will absorb UV light at specific wavelengths (e.g., around 254 nm).

By developing a calibrated HPLC method, the percentage purity of a sample of this compound can be accurately determined by comparing the area of its peak to the areas of any impurity peaks. During a synthesis, aliquots of the reaction mixture can be analyzed by HPLC to track the consumption of starting materials and the formation of the product over time.

Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic transitions within the molecule. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's chemical structure.

For aromatic compounds such as anisole and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. up.ac.za Benzene itself exhibits two primary absorption bands around 184 nm and 202 nm, and a weaker, "forbidden" transition at approximately 253 nm. up.ac.za The presence of substituents on the benzene ring can cause shifts in the position (wavelength) and intensity of these absorption bands.

In the case of this compound, the presence of a methoxy group (-OCH₃), a bromine atom (-Br), and two fluorine atoms (-F) as substituents on the benzene ring is expected to influence its UV-Vis spectrum. The methoxy group, being an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. Halogen substituents also influence the spectrum, with their effect being dependent on their nature and position on the ring.

While a UV-Vis spectrum for this compound has not been reported, we can look at the spectrum of a related compound, 4-bromoanisole (B123540), for which spectroscopic data is available. Studies involving 4-bromoanisole have been conducted, though the specific UV-Vis absorption data is often presented in the context of its use in photochemical reactions rather than a detailed spectroscopic analysis. researchgate.net Generally, for halogenated aromatic compounds, the presence of the halogen can lead to shifts in the absorption maxima. libretexts.org

Based on the principles of UV-Vis spectroscopy and the known effects of its constituent functional groups, the expected UV-Vis absorption data for this compound in a non-polar solvent would likely show absorption maxima shifted to longer wavelengths compared to benzene, due to the combined electronic effects of the methoxy, bromo, and fluoro substituents.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* (Primary Band 1) | ~ 200 - 220 | High intensity absorption. |

| π → π* (Primary Band 2) | ~ 220 - 250 | Moderate to high intensity absorption. |

| π → π* (Secondary Band) | ~ 270 - 290 | Lower intensity absorption, showing fine structure. |

Note: This table presents predicted data based on the spectroscopic properties of analogous compounds and general principles of UV-Vis spectroscopy. Experimental verification is required.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

As no published crystal structure for this compound is available, we can infer its likely solid-state geometry by examining the crystal structures of related compounds. The crystal structure of the parent compound, anisole, has been determined at 100 K. researchgate.netnih.gov In the solid state, anisole adopts a virtually flat conformation and packs in a herringbone motif. nih.gov

For substituted anisoles, the nature and position of the substituents play a significant role in the molecular packing and intermolecular interactions within the crystal lattice. A relevant example is the crystal structure of 2-(1-Adamantyl)-4-bromoanisole. nih.gov In this molecule, the methoxy and bromo groups are coplanar with the benzene ring. nih.gov The crystal packing is influenced by weak intramolecular C-H···O hydrogen bonds and intermolecular C-H···π interactions. nih.gov

Based on these related structures, it is anticipated that the benzene ring in this compound will be planar. The methoxy group is likely to be nearly coplanar with the ring, a common feature in anisole derivatives. researchgate.netnih.gov The bromine and fluorine atoms will be bonded to the carbon atoms of the benzene ring in the plane of the ring. The precise bond lengths and angles would be influenced by the electronic effects of all the substituents. The crystal packing would be determined by a balance of steric effects and weak intermolecular interactions, such as halogen bonding and dipole-dipole interactions.

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules. |

| C-Br Bond Length | ~ 1.90 Å | Typical for aromatic C-Br bonds. |

| C-F Bond Length | ~ 1.35 Å | Typical for aromatic C-F bonds. |

| C-O (methoxy) Bond Length | ~ 1.36 Å | Typical for aryl ethers. |

| C-C-C (ring) Bond Angles | ~ 120° | With slight distortions due to substitution. |

Note: This table presents predicted data based on the known crystal structures of analogous compounds. Experimental determination via X-ray diffraction is necessary for accurate structural parameters.

Computational and Theoretical Investigations of 4 Bromo 3,5 Difluoroanisole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict geometries, energies, and other molecular properties. For 4-Bromo-3,5-difluoroanisole, DFT calculations are instrumental in mapping its electronic landscape and predicting its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction pathways. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net

Specific DFT calculations detailing the HOMO-LUMO energies and the precise energy gap for this compound are not prominently available in existing literature. Such a study would provide quantitative data on its kinetic stability and potential for charge transfer within the molecule.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. malayajournal.orgthaiscience.info It maps the electrostatic potential onto the molecule's electron density surface, visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netwolfram.com

These maps are essential for predicting sites susceptible to nucleophilic and electrophilic attack. thaiscience.info For this compound, an MESP analysis would reveal the negative potential around the oxygen atom of the methoxy (B1213986) group and the fluorine atoms, indicating likely sites for interaction with electrophiles. Positive potential regions, indicating susceptibility to nucleophilic attack, would also be identified.

A detailed MESP surface map and its topological analysis specifically for this compound have not been published in comprehensive research studies. This analysis would be crucial for understanding its intermolecular interactions and recognition patterns. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Using methods like DFT, the harmonic vibrational frequencies corresponding to the normal modes of vibration can be computed. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. core.ac.uk

This correlation is vital for the structural elucidation of the molecule, as it allows for the unambiguous assignment of vibrational bands observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. core.ac.uk

While the methodology for such calculations is well-established, a complete theoretical and experimental vibrational spectroscopic analysis for this compound, including calculated frequencies and their assignments confirmed by Total Energy Distribution (TED), is not currently available in the cited literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stability they impart to the molecule. By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the energetic significance of these delocalization effects.

Specific research detailing the NBO analysis of this compound, including tables of second-order perturbation energies that quantify key donor-acceptor interactions, is not found in the available scientific literature.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction. These computations can identify the structures of transition states and intermediates, as well as calculate the activation energies associated with different reaction pathways. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes and rates.

For this compound, such calculations could be used to investigate its behavior in reactions like nucleophilic aromatic substitution, detailing how the electronic influence of the methoxy and fluoro groups directs the reaction and stabilizes the transition states.

However, published studies featuring detailed quantum chemical calculations of specific reaction pathways and transition states involving this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the conformational flexibility of a molecule and the nature of its intermolecular interactions in various environments (e.g., in solution or in a condensed phase). whiterose.ac.ukmdpi.com

An MD simulation of this compound could reveal the preferred orientation of the methoxy group relative to the aromatic ring and analyze how it interacts with solvent molecules or other molecules in a mixture. This would offer insights into its bulk properties and behavior in solution.

Specific studies employing molecular dynamics simulations to perform a detailed conformational analysis or to investigate the intermolecular interactions of this compound are not present in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel, unsynthesized analogs, thereby guiding the design of molecules with enhanced potency and selectivity. These in silico models can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

The development of a robust QSAR model involves several key steps: the creation of a dataset of molecules with known biological activities, the calculation of molecular descriptors for each molecule, the development of a mathematical equation correlating the descriptors with activity, and rigorous statistical validation of the model.

Detailed Research Findings

While specific QSAR studies exclusively focused on a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of structurally related halogenated aromatic compounds. Research on halogenated phenyl ethers and brominated flame retardants has demonstrated the utility of QSAR in predicting various biological endpoints, including receptor binding affinities and toxicological profiles. nih.govnih.govacs.org

A hypothetical QSAR study on a series of this compound derivatives targeting a specific biological endpoint, such as enzyme inhibition, could yield valuable insights. In such a study, a dataset of derivatives with varying substituents on the aromatic ring would be compiled, and their inhibitory concentrations (IC50) would be determined experimentally.

The next step would involve the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and electrostatic potential values (V(min), V(s,max)). nih.gov For halogenated compounds, these descriptors are crucial as they influence interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume (V(mc)), surface area, and specific steric parameters for substituents.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which plays a significant role in a compound's ability to cross cell membranes and interact with binding pockets.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR). An MLR model would take the form of an equation that linearly relates the biological activity (e.g., pIC50, the negative logarithm of the IC50 value) to a selection of the most relevant descriptors.

For instance, a plausible QSAR equation for a series of this compound derivatives might look like:

pIC50 = c0 + c1logP + c2V(min) + c3*LUMO

Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis.

The validity and predictive power of the developed QSAR model must be rigorously assessed through internal and external validation techniques. nih.govacs.org Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (Q²). External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is then evaluated by the external correlation coefficient (R²pred).

A well-validated QSAR model can then be used to predict the biological activity of new, virtual derivatives of this compound. This allows for the in silico screening of a large number of potential compounds and the identification of the most promising candidates for synthesis and further biological evaluation.

The insights gained from the QSAR model can also provide a deeper understanding of the structure-activity relationships within the series of compounds. For example, the coefficients in the QSAR equation can indicate whether an increase in a particular descriptor value is likely to increase or decrease the biological activity.

Below are interactive data tables representing a hypothetical dataset and the results of a QSAR analysis for a series of this compound derivatives.

Table 1: Hypothetical Dataset of this compound Derivatives and their Biological Activity

| Compound ID | Substituent (R) | Experimental pIC50 | Predicted pIC50 | Residual |

| 1 | H | 5.25 | 5.31 | -0.06 |

| 2 | 2-CH3 | 5.42 | 5.45 | -0.03 |

| 3 | 4-Cl | 5.68 | 5.65 | 0.03 |

| 4 | 4-F | 5.55 | 5.58 | -0.03 |

| 5 | 2,6-diCl | 5.91 | 5.88 | 0.03 |

| 6 | 4-OCH3 | 5.38 | 5.42 | -0.04 |

| 7 | 4-NO2 | 6.12 | 6.15 | -0.03 |

| 8 | 3-CF3 | 5.85 | 5.81 | 0.04 |

| 9 | 4-CN | 6.05 | 6.09 | -0.04 |

| 10 | 2-Br | 5.77 | 5.74 | 0.03 |

Table 2: Key Molecular Descriptors for the Hypothetical QSAR Model

| Compound ID | logP | V(min) (kcal/mol) | LUMO (eV) |

| 1 | 3.45 | -25.6 | -1.23 |

| 2 | 3.89 | -26.1 | -1.19 |

| 3 | 4.15 | -27.3 | -1.45 |

| 4 | 3.51 | -26.8 | -1.38 |

| 5 | 4.85 | -28.5 | -1.62 |

| 6 | 3.38 | -25.9 | -1.15 |

| 7 | 3.48 | -30.2 | -1.89 |

| 8 | 4.32 | -29.1 | -1.75 |

| 9 | 3.21 | -29.8 | -1.82 |

| 10 | 4.28 | -27.9 | -1.51 |

Table 3: Statistical Parameters of the Hypothetical QSAR Model

| Parameter | Value |

| R² (Coefficient of Determination) | 0.95 |

| Q² (Cross-validated R²) | 0.88 |

| R²pred (External Validation) | 0.92 |

| Standard Error of Estimate | 0.05 |

| F-statistic | 45.6 |

These tables illustrate the type of data and results that would be generated in a QSAR study, providing a clear and quantitative basis for understanding the structure-activity relationships of this compound derivatives and for designing new, more potent compounds.

In-depth Analysis of this compound in Specialized Chemical Synthesis and Advanced Technologies

A comprehensive examination of the utility of this compound reveals its significant, though highly specific, role as a key intermediate and building block in the development of sophisticated chemical products. This article elucidates its applications in pharmaceutical and agrochemical research, as well as its contributions to materials science, adhering to a focused exploration of its synthetic and technological relevance.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is undergoing a significant transformation towards greener and more sustainable practices, a shift that directly impacts the synthesis of halogenated aromatic compounds like 4-Bromo-3,5-difluoroanisole. rsc.org Future research will focus on developing synthetic routes that align with the principles of green chemistry, minimizing waste, reducing energy consumption, and utilizing less hazardous materials. rsc.orgmdpi.com

Key areas of development include:

Greener Solvents: The use of toxic and halogenated solvents is a major environmental concern. mdpi.com Research is moving towards the adoption of eco-friendly alternatives. Anisole (B1667542) itself is being explored as a greener, less toxic substitute for solvents like chlorobenzene (B131634) in various applications. mdpi.combohrium.com The development of solvent-free reaction conditions or the use of benign media like water or supercritical fluids represents a significant goal. researchgate.net

Catalytic Innovations: The focus is on replacing traditional stoichiometric reagents with catalytic systems, particularly those that are recyclable and highly efficient. mdpi.com This includes the development of solid acid-base catalysts and heterogeneous metal catalysts that can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis are promising energy-efficient methods that can significantly reduce reaction times from hours to minutes. researchgate.netmdpi.com These techniques offer a path to milder and more efficient reaction conditions.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are being prioritized. This approach, known as atom economy, is a core principle of green chemistry and leads to a significant reduction in waste generation. researchgate.netmdpi.com

An example of a greener approach to a related synthesis is the environmentally friendly method for producing p-methyl anisole, which utilizes a polar solvent like water, a Y-type zeolite catalyst, and dimethyl carbonate as a non-toxic methylating agent, achieving high yield and purity. google.com Similar principles can be applied to develop more sustainable methods for the synthesis of this compound.

| Parameter | Traditional Approach | Sustainable Approach |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents (e.g., chlorobenzene) | Green solvents (e.g., water, anisole), supercritical fluids, or solvent-free conditions mdpi.comresearchgate.net |

| Catalysts | Stoichiometric and often hazardous reagents | Recyclable heterogeneous catalysts, biocatalysts mdpi.commdpi.com |

| Energy | Conventional heating requiring long reaction times | Microwave irradiation, ultrasound mdpi.com |

| Waste | Significant generation of hazardous waste | Minimized waste through high atom economy and catalyst recycling researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling faster, more efficient, and predictable research and development. jetir.orgsemanticscholar.org For a compound like this compound, these technologies can be applied across the entire discovery and development pipeline.

Future applications of AI and ML in this context include:

Computer-Aided Synthesis Planning (CASP): AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. beilstein-journals.orgnottingham.ac.uknih.gov These systems can identify more diverse and potentially more efficient pathways than those conceived by human chemists alone. beilstein-journals.org

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and selectivity, thereby reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgresearchgate.net These models can learn complex relationships between reaction variables and outcomes from experimental data. semanticscholar.orgbeilstein-journals.org

Predictive Modeling: AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications. nih.gov

Automated Synthesis: The integration of AI with robotic platforms enables the creation of "self-driving" laboratories where the entire synthesis and optimization process can be automated. semanticscholar.orgresearchgate.net This accelerates the discovery of new molecules and materials.

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Predicting synthetic pathways for target molecules. beilstein-journals.org | Faster identification of efficient and novel synthetic routes. |

| Reaction Outcome Prediction | Forecasting the products and yields of chemical reactions. nih.gov | Reduced experimental effort and resource allocation. |

| Property Prediction | Estimating the biological and material properties of virtual compounds. | Prioritization of high-potential synthetic targets. |

| Automated Optimization | Using algorithms to iteratively find the best reaction conditions. beilstein-journals.org | Rapid optimization of synthesis for higher efficiency and purity. |

Exploration of Novel Biological Activities of this compound Derivatives

The unique structural features of this compound—a halogenated aromatic ring—make it a valuable scaffold for the synthesis of new biologically active molecules. chemimpex.com Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability and binding affinity to biological targets.

Future research in this area will likely focus on:

Pharmaceutical Applications: Derivatives of this compound can be synthesized and screened for a wide range of therapeutic activities. The related compound, 4-Bromo-3,5-difluoroaniline (B1271886), is already recognized as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comfluoromart.com The exploration of derivatives could lead to the discovery of new drugs targeting various diseases. chemimpex.com Phenolic compounds, a class to which anisole derivatives are related, are known for a wide range of biological activities, including antioxidant, anticancer, and antibacterial properties. nih.gov

Agrochemical Development: Similar to its use in pharmaceuticals, the 4-Bromo-3,5-difluoroaniline scaffold is also important in the development of new agrochemicals, such as pesticides. chemimpex.com Derivatives of this compound could be investigated for their potential as herbicides, fungicides, or insecticides, contributing to crop protection.

In Silico Screening: Computational methods, such as molecular docking, can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific protein targets. mdpi.com This allows for the rational design of molecules with desired biological activities and reduces the need for extensive and costly high-throughput screening.

The synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide from 4-Bromo-3,5-difluoroaniline demonstrates how this core structure can be modified to create new compounds with potential biological applications. researchgate.net

| Potential Application | Rationale | Key Research Areas |

|---|---|---|

| Pharmaceuticals | Halogenated aromatics are common motifs in drug molecules. chemimpex.com | Screening for anticancer, anti-inflammatory, and antimicrobial activities. |

| Agrochemicals | The scaffold is used in the synthesis of pesticides. chemimpex.com | Development of novel herbicides, insecticides, and fungicides. |

| Molecular Probes | The fluorine atoms can be useful for 19F NMR studies. | Design of probes for studying biological systems. |

Design of Smart Materials Incorporating this compound Scaffolds

The unique electronic and physical properties imparted by the bromine and fluorine substituents make this compound an attractive building block for the creation of advanced "smart" materials. chemimpex.com These are materials designed to respond to external stimuli, such as light, heat, or an electric field.

Future research directions in this domain include:

Advanced Polymers: Incorporation of the this compound unit into polymer backbones or as side chains can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com

Liquid Crystals: The rigid, rod-like shape of the this compound scaffold is conducive to the formation of liquid crystalline phases. mdpi.com By attaching flexible side chains, it may be possible to design novel liquid crystalline materials with applications in displays and sensors.

Light-Responsive Materials: The aromatic core of this compound can be functionalized with photochromic groups, such as azobenzenes, to create materials whose properties can be controlled by light. mdpi.com This could enable the development of optical data storage devices or light-activated sensors.

The ability to participate in cross-coupling reactions makes this compound a versatile component for constructing complex molecular architectures suitable for advanced material applications. chemimpex.com

| Material Type | Role of this compound Scaffold | Potential Applications |

|---|---|---|

| High-Performance Polymers | Enhances thermal and chemical stability. chemimpex.com | Coatings, films, and engineering plastics. |

| Liquid Crystals | Acts as a rigid mesogenic core. mdpi.com | Displays, optical switches, and sensors. |

| Photoresponsive Materials | Provides a stable scaffold for photochromic units. | Optical data storage, smart windows, and actuators. |

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a complex product that contains portions of all the starting materials. frontiersin.orgnih.govresearchgate.net These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity.

Future research will likely explore the use of this compound or its derivatives as key building blocks in MCRs. Notable examples of MCRs where this scaffold could be incorporated include:

Ugi and Passerini Reactions: These are isocyanide-based MCRs that are powerful tools for the synthesis of peptide-like molecules and other complex structures. nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.net An amine or aldehyde derivative of this compound could serve as a component in these reactions, leading to a diverse library of highly functionalized compounds. The Ugi four-component reaction, for instance, involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govresearchgate.net

Other Named MCRs: The Biginelli and Hantzsch reactions are other classic MCRs used to synthesize heterocyclic compounds, which are prevalent in medicinal chemistry. frontiersin.orgnih.gov By designing appropriate derivatives of this compound, it would be possible to incorporate this fluorinated scaffold into these important heterocyclic systems.

The use of MCRs provides a rapid and efficient route to novel chemical libraries based on the this compound core. researchgate.net These libraries can then be screened for interesting biological or material properties, accelerating the discovery process.

| Reaction | Derivative Required | Potential Product Class |

|---|---|---|

| Ugi Reaction | 4-Amino-3,5-difluoroanisole or 4-Formyl-3,5-difluoroanisole | α-Acylaminocarboxamides |

| Passerini Reaction | 4-Formyl-3,5-difluoroanisole | α-Acyloxycarboxamides |

| Biginelli Reaction | 4-Formyl-3,5-difluoroanisole | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | 4-Formyl-3,5-difluoroanisole | Dihydropyridines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3,5-difluoroanisole, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a 3,5-difluoroanisole precursor using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Solvent choice (e.g., dichloromethane or CCl₄), temperature control (0–25°C), and stoichiometric ratios are critical to minimize di-substitution byproducts. Purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. How is this compound characterized using spectroscopic methods, and what spectral features distinguish it from structural isomers?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for the two fluorine atoms at positions 3 and 5, with coupling constants (e.g., 3J~F-F~ ≈ 12–15 Hz) indicating meta-substitution.

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on fluorine coupling.

- Differentiation from isomers (e.g., 2-bromo-4,5-difluoroanisole) relies on comparing chemical shifts and coupling constants in NMR spectra .

Advanced Research Questions

Q. What strategies are employed to optimize regioselective bromination in the synthesis of this compound when competing positions are possible?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to block undesired bromination sites.

- Reaction kinetics : Lower temperatures (e.g., –10°C) slow down competing reactions, favoring selectivity.

- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to identify reactive sites .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, reactivity) for this compound and its analogs?

- Methodological Answer :

- Purity assessment : Use HPLC or GC-MS to verify compound homogeneity. Impurities from isomers (e.g., 2-bromo-4,5-difluoroanisole) may skew data .

- Reproducibility : Standardize reaction conditions (e.g., solvent, catalyst) across studies. Cross-validate spectral data with computational predictions (e.g., NMR simulation tools) .

Q. What role does this compound serve in the synthesis of pharmaceutical intermediates, particularly in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura cross-coupling reactions. For example:

- React with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/water at 80°C.

- Optimize ligand choice (e.g., SPhos) to enhance coupling efficiency and reduce homocoupling byproducts .

Q. What computational methods are utilized to predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer :

- DFT calculations : Model transition states for bromine displacement reactions to assess activation energies.

- Solvent effects : Use COSMO-RS to simulate solvation effects on reaction pathways.

- Molecular dynamics : Predict crystal packing for stability studies under varying temperatures .

Safety and Handling

Q. What are the critical safety considerations when handling this compound, especially regarding its bromine and fluorine substituents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |